molecular formula C14H26O3 B1274158 Ethyl 3-oxododecanoate CAS No. 67342-99-8

Ethyl 3-oxododecanoate

Cat. No. B1274158
Key on ui cas rn: 67342-99-8
M. Wt: 242.35 g/mol
InChI Key: GUIDAPPCHUNALD-UHFFFAOYSA-N
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Patent
US08436210B2

Procedure details

The resulting 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione was allowed to reflux in ethanol for 2 hours, and then concentrated under reduced pressure. The resulting residue was purified using silica gel chromatography (developing solvent: n-hexane/ethyl acetate=3/7) to obtain the ethyl 3-oxododecanoate shown by the formula below.
Name
5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:12]1C(=O)O[C:15](C)([CH3:19])[O:14][C:13]1=[O:21])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>C(O)C>[O:11]=[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:12][C:13]([O:14][CH2:15][CH3:19])=[O:21]

Inputs

Step One
Name
5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)(=O)C1C(OC(OC1=O)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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